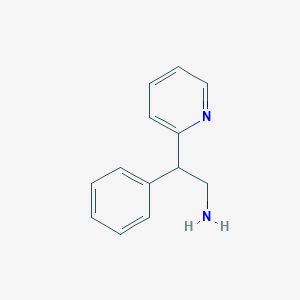
2-Phenyl-2-(pyridin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(pyridin-2-yl)ethanamine is an aminoalkylpyridine that is pyridine substituted by an ethanamino group at position 2 .
Synthesis Analysis
The synthesis of this compound involves a mixture of 2-phenyl-2-(pyridin-2-yl)acetonitrile and Raney nickel in cone, aqueous NH4OH. This mixture is heated at 50°C under a H2 atmosphere overnight . Another synthesis method involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis .Chemical Reactions Analysis
2-(2-pyridyl)ethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results .科学的研究の応用
Catalysis in Transfer Hydrogenation
- Application : The compound was used in the synthesis of chiral synthons like (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine (L1), which further served in creating nickel complexes. These complexes exhibited moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones (Kumah et al., 2019).
Catalysts in Methoxycarbonylation
- Application : Derivatives of the compound were utilized in synthesizing palladium complexes, which acted as catalysts in methoxycarbonylation of styrene. These complexes contributed to the formation of branched esters (Ngcobo et al., 2021).
DNA Binding and Cytotoxicity Studies
- Application : Derivatives like N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine were investigated for their DNA binding propensity and cytotoxicity, showing significant activity against various cancer cell lines (Kumar et al., 2012).
Use in Synthesizing Iron Complexes
- Application : Utilized in the synthesis of (pyridyl)imine Fe(II) complexes, which were evaluated as catalysts in asymmetric transfer hydrogenation of ketones. These complexes showed moderate catalytic activities with low enantioselectivity (Kumah et al., 2020).
Corrosion Inhibition
- Application : Used in creating cadmium(II) Schiff base complexes that exhibited corrosion inhibition properties on mild steel. This finding established a connection between coordination chemistry and corrosion engineering (Das et al., 2017).
Catalytic Activity in Ring Opening Polymerisation
- Application : Involved in the synthesis of zinc complexes that showed high catalytic activity in the ring-opening polymerization of rac-lactide, resulting in stereocontrolled polylactide (Nayab et al., 2012).
Sensor Development for Heavy Metal Detection
- Application : 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine (PPE) was used to develop an electrochemical sensor for the detection of mercury and cadmium ions. This sensor demonstrated high sensitivity and selectivity (Shah et al., 2017).
Safety and Hazards
2-Phenyl-2-(pyridin-2-yl)ethanamine is classified as a warning substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Mode of Action
It is known that the compound can undergo oxidation reactions . More detailed studies are required to understand how 2-Phenyl-2-(pyridin-2-yl)ethanamine interacts with its targets and the resulting changes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could impact the bioavailability of this compound.
Action Environment
It is recommended that the compound be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
特性
IUPAC Name |
2-phenyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZJIVHGNBAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


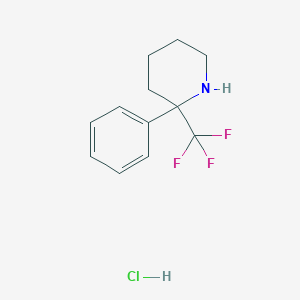

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
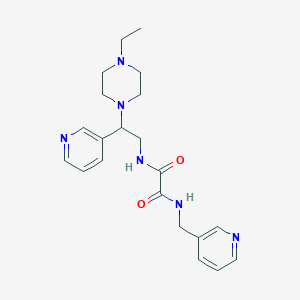
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)
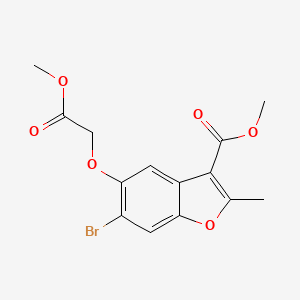
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

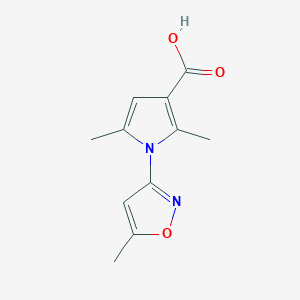
![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)